molecular formula C19H20N6O B2988581 N-[Cyano-(1-phenylpyrazol-4-yl)methyl]-1-(2-methylpropyl)pyrazole-4-carboxamide CAS No. 1645508-38-8

N-[Cyano-(1-phenylpyrazol-4-yl)methyl]-1-(2-methylpropyl)pyrazole-4-carboxamide

Cat. No.: B2988581
CAS No.: 1645508-38-8
M. Wt: 348.41
InChI Key: JTFUJDFWKIIBPO-UHFFFAOYSA-N
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Description

N-[Cyano-(1-phenylpyrazol-4-yl)methyl]-1-(2-methylpropyl)pyrazole-4-carboxamide is a synthetic small molecule belonging to the pyrazole-carboxamide class, a group known for significant biological activity in agricultural and pharmacological research. Pyrazole derivatives are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are considered a pharmacologically important active scaffold . In agriculture, structurally related pyrazole carboxamides have demonstrated potent fungicidal activity and are intensively researched for managing resistant phytopathogenic fungi . The proposed mechanism of action for this chemical class involves targeting mitochondrial function; a closely related pyrazole carboxamide, SCU2028, was shown to disrupt the fungal mitochondrial membrane potential and inhibit key enzymes in the respiratory chain, specifically complex II (succinate dehydrogenase) and complex IV (cytochrome oxidase) . In a pharmaceutical context, pyrazole-carboxamide compounds are investigated as potent inhibitors of enzymes like carbonic anhydrase, with potential applications in treating conditions like glaucoma, epilepsy, and cancer . The presence of the pyrazole nucleus in diverse therapeutic agents, including anti-inflammatories, antipsychotics, and anticancer drugs, underscores the research value of this scaffold . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are advised to conduct appropriate safety evaluations before use.

Properties

IUPAC Name

N-[cyano-(1-phenylpyrazol-4-yl)methyl]-1-(2-methylpropyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O/c1-14(2)11-24-12-16(10-21-24)19(26)23-18(8-20)15-9-22-25(13-15)17-6-4-3-5-7-17/h3-7,9-10,12-14,18H,11H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTFUJDFWKIIBPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=C(C=N1)C(=O)NC(C#N)C2=CN(N=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[Cyano-(1-phenylpyrazol-4-yl)methyl]-1-(2-methylpropyl)pyrazole-4-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C14H16N4O\text{C}_{14}\text{H}_{16}\text{N}_{4}\text{O}

This compound features a pyrazole core, which is known for its ability to interact with various biological targets.

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar pyrazole derivatives have shown the ability to inhibit enzymes such as xanthine oxidase and cyclooxygenase, which are involved in inflammatory processes and oxidative stress .
  • Antimicrobial Properties : Studies indicate that pyrazole derivatives possess antimicrobial activity against various bacterial and fungal strains, suggesting potential applications in treating infections .
  • Antioxidant Activity : The presence of the cyano group may enhance the antioxidant properties of the compound, contributing to its protective effects against oxidative damage .

Antifungal and Antibacterial Activity

Research has demonstrated that pyrazole derivatives exhibit considerable antifungal and antibacterial activity. For instance, compounds similar to this compound were tested against various pathogens:

CompoundPathogenIC50 (µg/mL)
3dCytospora sp.26.96
3eFusarium solani22.10

These results indicate that modifications in the pyrazole structure can lead to enhanced bioactivity against specific pathogens .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole compounds has been well-documented. For example, a study found that certain pyrazoles could inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 by up to 93% at specific concentrations . This suggests that this compound may also exert similar effects, making it a candidate for treating inflammatory diseases.

Cardiovascular Effects

A notable case study investigated a related compound, which demonstrated sympathoinhibition and hypotensive effects in hypertensive models. This study highlights the potential cardiovascular benefits of pyrazole derivatives, suggesting that this compound could be explored for hypertension management .

Antimicrobial Evaluation

In another study, a series of pyrazole derivatives were synthesized and evaluated for their antimicrobial activity against standard bacterial strains. One derivative exhibited significant inhibition against E. coli and Bacillus subtilis, reinforcing the idea that structural modifications can lead to increased efficacy .

Comparison with Similar Compounds

Structural Differences :

  • Substituents: The cyano group and phenylpyrazole extension differ from the fluorinated alkyl chains or benzyl groups in AB-FUBINACA/AB-PINACA. These modifications may reduce CB1/CB2 affinity compared to indazole-based analogues .

Pharmacological and Functional Comparisons

Receptor Binding and Signaling

highlights that synthetic cannabinoids exhibit varying affinities for CB1 and CB2 receptors. For example:

  • WIN 55212-2 : Prefers CB2 over CB1 (higher affinity for CB2) .
  • HU 210 : Shows higher CB1 affinity .
  • AB-FUBINACA/AB-PINACA : Presumed CB1/CB2 agonists based on structural similarity to WIN 55212-2, though exact binding data are absent in evidence.

The target compound’s pyrazole core and cyano group may disrupt the hydrophobic interactions critical for cannabinoid receptor binding, as seen in classical cannabinoids like Δ⁹-THC .

Functional Effects

  • CB1 vs. CB2 Signaling : CB1 activation typically inhibits cAMP accumulation, modulates ion channels (e.g., Q-type calcium channels), and induces psychoactivity. CB2 primarily regulates immune responses .
  • Target Compound: If it binds CB1/CB2, its efficacy in cAMP inhibition (a hallmark of cannabinoid signaling) would require validation.

Regulatory and Legal Status

For example:

  • AB-FUBINACA : Penalized at 12.5 kg or 100 DDUs for commercial trafficking ().
  • AB-PINACA : Similar penalties apply, reflecting its high-risk classification .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing N-[Cyano-(1-phenylpyrazol-4-yl)methyl]-1-(2-methylpropyl)pyrazole-4-carboxamide, and how can reaction yields be optimized?

  • Answer : The compound can be synthesized via cyclocondensation of precursors such as ethyl acetoacetate and phenylhydrazine, followed by cyanoalkylation at the pyrazole-4-position. Optimizing reaction conditions (e.g., solvent polarity, temperature, and catalyst use) improves yields. For example, hydrolysis of ester intermediates under basic conditions (e.g., NaOH/ethanol) achieves >80% purity, as demonstrated in analogous pyrazole-4-carboxylate syntheses . Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization enhances final product integrity .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Answer : Multimodal characterization is essential:

  • 1H/13C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., cyano and 2-methylpropyl groups) .
  • FTIR : Validates functional groups (e.g., C≡N stretch ~2200 cm⁻¹, amide C=O ~1650 cm⁻¹) .
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., ESI-MS for [M+H]+ ion) .
  • Elemental Analysis : Ensures C/H/N percentages align with theoretical values (e.g., ±0.3% deviation) .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro bioactivity and in vivo efficacy data for this compound?

  • Answer : Discrepancies may arise from pharmacokinetic factors (e.g., poor bioavailability) or metabolite interference. Strategies include:

  • Metabolite Profiling : Use LC-MS/MS to identify active/inactive metabolites .
  • Pharmacokinetic Studies : Measure plasma half-life and tissue distribution in animal models.
  • Receptor Binding Assays : Compare in vitro IC50 values (e.g., kallikrein inhibition ) with in vivo dose-response curves to assess target engagement .

Q. What methodologies are recommended for polymorph screening and characterization?

  • Answer : Polymorph identification involves:

  • XRPD (X-ray Powder Diffraction) : Distinguishes crystal forms via unique diffraction patterns .
  • DSC (Differential Scanning Calorimetry) : Detects thermal transitions (melting points, glass transitions) .
  • Solvent Slurrying : Exposes the compound to diverse solvents (e.g., ethanol, acetonitrile) to induce crystallization of stable forms .

Q. How can computational modeling predict the compound’s interaction with kallikrein enzymes?

  • Answer : Molecular docking (e.g., AutoDock Vina) and MD (Molecular Dynamics) simulations model binding affinities. Key steps:

  • Protein Preparation : Use crystal structures of kallikrein (e.g., PDB ID) .
  • Ligand Docking : Simulate binding poses of the compound’s cyano and carboxamide groups within the enzyme’s active site.
  • Free Energy Calculations : MM-GBSA/PBSA methods estimate ΔG binding, correlating with experimental IC50 values .

Q. What experimental designs mitigate variability in biological activity assays for this compound?

  • Answer : Standardize protocols to reduce noise:

  • Dose-Response Curves : Use 8–12 concentration points (e.g., 1 nM–100 μM) with triplicate measurements .
  • Control Compounds : Include known inhibitors (e.g., kallikrein inhibitors ) for assay validation.
  • Cell Line Authentication : Ensure CHO-k1 or HEK293 cells are mycoplasma-free and passage-limited .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s solubility and stability?

  • Answer : Discrepancies may stem from pH, solvent, or impurity differences. Mitigation strategies:

  • HPLC-PDA Purity Checks : Quantify degradation products (e.g., hydrolyzed amide bonds) .
  • Solubility Screening : Use standardized buffers (e.g., PBS, pH 7.4) and nephelometry for kinetic solubility .
  • Forced Degradation Studies : Expose the compound to heat, light, and humidity to identify instability triggers .

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